
But-2-yn-1-ol;3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-yn-1-ol (C₄H₆O) is an alkyne alcohol with a terminal hydroxyl group. Its structure includes a triple bond between C2 and C3, making it highly reactive in organic synthesis.
3-Nitrobenzoic Acid (C₇H₅NO₄; CAS 121-92-6) is a nitroaromatic compound with a nitro group (-NO₂) at the meta position of the benzene ring and a carboxylic acid (-COOH) group. It appears as off-white to yellowish crystals with a melting point of 131–141°C . It is moderately soluble in polar organic solvents and exhibits a vapor pressure of ~1.90 × 10⁻³ Pa at ambient temperatures . As an industrial intermediate, it is used in pharmaceuticals, dyes, and polymer synthesis . Its environmental persistence and toxicity necessitate studies on biodegradation and adsorption .
Preparation Methods
But-2-yn-1-ol: can be synthesized through several methods. One common method involves the reaction of 1,3-dichloro-2-butene with sodium carbonate, followed by treatment with sodium amide in liquid ammonia . Another method involves the use of tert-butyldiphenylsilyl chloride in the presence of imidazole and dichloromethane .
3-nitrobenzoic acid: is typically prepared by the nitration of benzoic acid at low temperatures . This process involves the addition of a nitro group to the benzene ring of benzoic acid. Another method involves the nitration of methyl benzoate followed by hydrolysis .
Chemical Reactions Analysis
But-2-yn-1-ol: undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form propynal or propargylic acid . It also participates in homocoupling reactions and can be used to inhibit corrosion of iron in acidic solutions .
3-nitrobenzoic acid: is involved in electrophilic aromatic substitution reactions due to the presence of both carboxylic acid and nitro functional groups . It can be reduced to form 3-aminobenzoic acid, which is used in the preparation of dyes .
Scientific Research Applications
But-2-yn-1-ol: is used in the synthesis of various chemical compounds, including homocoupling products and macrocyclic ethers . It is also used as a corrosion inhibitor and in the synthesis of pharmaceutical intermediates .
3-nitrobenzoic acid: has applications in scientific research, particularly in the study of ozone’s role as a decomposition reagent . It is also used as a precursor to 3-aminobenzoic acid, which is important in dye synthesis .
Mechanism of Action
The mechanism of action for But-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of an alkyne functional group. This allows it to undergo polymerization, oxidation, and other reactions .
For 3-nitrobenzoic acid , the presence of the nitro group and carboxylic acid group influences its reactivity. The nitro group is electron-withdrawing, which increases the acidity of the compound and affects its behavior in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Structural and Functional Analogues of 3-Nitrobenzoic Acid
2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid
- Adsorption Capacity : Activated carbon adsorption studies show that 3-nitrobenzoic acid has a lower maximum adsorption (0.24 mmol/g) compared to its ortho (2-nitro) and para (4-nitro) isomers. This difference is attributed to steric hindrance and electronic effects of the nitro group’s position .
- Solubility : In organic solvents, 3-nitrobenzoic acid’s solubility follows the order: acetone > ethyl acetate > benzene. Its solubility in benzene at 25°C is ~0.006 mol/L, lower than 4-nitrobenzoic acid due to reduced hydrogen-bonding capacity .
- Biodegradation: The dioxygenase enzyme MnbAB from Comamonas sp. JS46 preferentially degrades 3-nitrobenzoic acid over its isomers. Substrate specificity studies reveal that substituents like hydroxy or amino groups at the nitro group’s ortho position reduce enzymatic activity by 60–80% .
Methyl 3-Nitrobenzoate
- Synthesis: Methyl esterification of 3-nitrobenzoic acid with methanol enhances its volatility for gas chromatography applications. The ester derivative is synthesized via acid-catalyzed esterification .
- Applications : Used as a precursor in pharmaceutical synthesis, such as antidiabetic sulfamoyl benzamide derivatives .
Comparison with Non-Nitroaromatic Acids
- Benzoic Acid : The nitro group in 3-nitrobenzoic acid reduces its pKa (~3.75) compared to benzoic acid (pKa ~4.2), increasing acidity due to the electron-withdrawing nitro group .
- Furan-2-carboxylic Acid : Unlike 3-nitrobenzoic acid, furan-2-carboxylic acid (C₅H₄O₃) has lower thermal stability (melting point 60°C vs. 131–141°C) and higher solubility in water (60 g/L vs. ~5 g/L) .
Data Tables
Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers
Table 2: Biodegradation Activity of MnbAB Dioxygenase
Substrate | Relative Activity (%) | |
---|---|---|
3-Nitrobenzoic Acid | 100 | |
4-Nitrobenzoic Acid | 35 | |
2-(4-Nitrophenyl)acetic Acid | 45 | |
3-Nitro-2-hydroxybenzoic Acid | 22 |
Research Findings
- Environmental Impact: 3-Nitrobenzoic acid is resistant to hydrolysis but susceptible to microbial degradation via MnbAB, which releases nitrous acid (HNO₂) as a byproduct .
- Synthetic Applications : It serves as a key intermediate in antidiabetic drug candidates, where its sulfonamide derivatives exhibit glucokinase activation .
- Analytical Challenges : Discrepancies in vapor pressure measurements (e.g., 1.90 × 10⁻³ Pa vs. 5.05 × 10⁻³ Pa) highlight the need for standardized methods .
Properties
CAS No. |
61898-66-6 |
---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
but-2-yn-1-ol;3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C4H6O/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-3-4-5/h1-4H,(H,9,10);5H,4H2,1H3 |
InChI Key |
JVMJSRIAXAHBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCO.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.